molecular formula C18H22N2O4 B4500573 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B4500573
M. Wt: 330.4 g/mol
InChI Key: RWFUJHNRLDXRAN-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid (CAS: 1219541-13-5) is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a propanoyl linker attached to a 4-methoxyindole moiety. Its molecular formula is C₁₈H₂₂N₂O₄, with a molar mass of 330.38 g/mol and a predicted density of 1.29±0.1 g/cm³ . The compound exhibits a predicted boiling point of 595.8±50.0 °C and a pKa of 4.47±0.20, suggesting moderate acidity consistent with carboxylic acid functionality . The indole ring’s 4-methoxy substitution and the propanoyl linker distinguish it structurally from related piperidine-indole derivatives, positioning it as a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(4-methoxyindol-1-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-16-4-2-3-15-14(16)7-11-19(15)12-8-17(21)20-9-5-13(6-10-20)18(22)23/h2-4,7,11,13H,5-6,8-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFUJHNRLDXRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using transition metal catalysts such as palladium or platinum.

    Coupling of the Indole and Piperidine Moieties: The indole and piperidine moieties can be coupled through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through hydrolysis of an ester precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF), and toluene.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, leading to modulation of their activity. For example, it may bind to G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease pathways. The methoxy group can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations

Linker Flexibility: The target compound’s propanoyl linker (vs.

Substituent Position : The 4-methoxyindole substitution (target) contrasts with 5-methoxy derivatives (e.g., CAS 1170398-17-0 ), which may alter electronic properties and π-π stacking interactions.

Indole Modifications :

  • N-Alkylation : Compounds like 1-ethyl-5-methoxyindole (CAS 1170842-40-6 ) exhibit increased lipophilicity due to N-ethyl substitution, whereas the target compound retains an unmodified indole NH group.
  • Aromatic System Replacement : The dimethoxyphenyl analog (CAS 1219541-13-5 vs. CymitQuimica’s 10-F635709 ) replaces indole with a phenyl ring, reducing heterocyclic complexity.

Polarity and Solubility : The ethoxy-linked compound (58Z ) includes an oxygen atom, likely enhancing aqueous solubility compared to the target’s hydrocarbon linker.

Physicochemical and Functional Implications

  • Acidity : The target’s carboxylic acid group (pKa ~4.47) enables ionization at physiological pH, favoring solubility and hydrogen bonding .
  • Molecular Weight and Lipophilicity : Derivatives with N-alkylation (e.g., CAS 1170842-40-6 ) show higher molecular weights and lipophilicity, which may influence blood-brain barrier permeability in drug design.
  • Synthetic Accessibility: The propanoyl-linked target compound may require multi-step synthesis compared to methylene-linked analogs, as seen in ’s synthetic route for related indole-piperidine systems .

Biological Activity

1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 330.38 g/mol
  • Predicted Boiling Point : 595.8 ± 50.0 °C
  • Density : 1.29 ± 0.1 g/cm³
  • pKa : 4.47 ± 0.20

These properties suggest a stable compound with potential for various biological interactions.

The compound acts primarily as a kinase inhibitor, specifically targeting glycogen synthase kinase 3 beta (GSK-3β). This enzyme plays a crucial role in several cellular processes, including glycogen metabolism and cell signaling pathways involved in neurodegenerative diseases and cancer.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against GSK-3β. For instance, certain analogs showed IC50_{50} values ranging from 360 nM to 480 nM, indicating promising potency in inhibiting this kinase .

Cytotoxicity and Neuroprotective Effects

Notably, compounds derived from this structure have shown minimal cytotoxicity while exhibiting neuroprotective properties. This dual action is particularly relevant for therapeutic strategies aimed at treating neurodegenerative conditions such as Alzheimer's disease .

Structure-Activity Relationships (SAR)

The introduction of acyl substituents on the piperidine nitrogen has been identified as an effective strategy to enhance metabolic stability and biological activity. For example, modifications with short-chain substituents like propanoyl have yielded compounds with improved potency compared to longer or bulkier groups .

CompoundIC50_{50} (nM)Remarks
Compound A360High potency against GSK-3β
Compound B480Moderate potency; neuroprotective effects

Case Studies

Several studies have explored the therapeutic potential of similar compounds in clinical settings:

  • Neurodegenerative Disorders : Research has indicated that compounds with similar structures can mitigate symptoms in models of Alzheimer's disease by inhibiting GSK-3β activity, which is implicated in tau phosphorylation and neurofibrillary tangles .
  • Cancer Therapy : The inhibition of GSK-3β has also been linked to reduced proliferation of cancer cells in vitro, suggesting that these compounds may serve as adjunct therapies in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

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